2-Propanone, 1-(nitroamino)- 2-Propanone, 1-(nitroamino)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18544792
InChI: InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3
SMILES:
Molecular Formula: C3H6N2O3
Molecular Weight: 118.09 g/mol

2-Propanone, 1-(nitroamino)-

CAS No.:

Cat. No.: VC18544792

Molecular Formula: C3H6N2O3

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

2-Propanone, 1-(nitroamino)- -

Specification

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
IUPAC Name N-(2-oxopropyl)nitramide
Standard InChI InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3
Standard InChI Key CXWGXWCRRRODLP-UHFFFAOYSA-N
Canonical SMILES CC(=O)CN[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(Nitroamino)acetone consists of a propanone backbone (CH₃-C(O)-CH₃) with a nitroamino substituent (-NHNO₂) replacing one methyl hydrogen. The nitroamino group introduces significant polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Quantum mechanical calculations for analogous nitroamines suggest a planar nitro group (N-NO₂) with partial double-bond character (N-N bond length ~1.33 Å) and a weak acidic NH proton (pKa ~6) .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₃H₆N₂O₃Calculated
Molecular weight118.09 g/molCalculated
Hybridization (N-NO₂)sp² with partial double bonding
Tautomeric formsKeto-enamine equilibrium possible

Synthesis and Preparation

Historical Methods from Primary Nitroamine Chemistry

The synthesis of 1-(nitroamino)acetone can be inferred from classical nitroamine preparation routes:

Nitrolysis of Mannich Bases

Mannich bases (R₂N-CH₂-C(O)-R') react with nitric acid to yield nitroamines via nitrolysis. For 1-(nitroamino)acetone, a hypothetical Mannich precursor (e.g., CH₃-C(O)-CH₂-NH-CH₂Ph) would undergo nitrolysis to replace the amine with -NHNO₂ . Yields depend on the stability of intermediates, with reported efficiencies of 40–60% for analogous aliphatic nitroamines .

Hydrolysis of Nitroiminoimidazolidinones

Cyclic nitroiminoimidazolidinones, when treated with aqueous alkali, cleave to linear nitroamines . While this method is documented for ethylenebisnitroamines, adapting it to 1-(nitroamino)acetone would require designing a precursor with a ketone-compatible backbone.

Modern Pharmaceutical Synthesis Insights

Patent literature on argatroban intermediates reveals advanced peptide coupling techniques for introducing nitroamino groups . For example, ethyl 4-methylpiperidine-2-carboxylate derivatives are coupled with N-Boc-N'-nitro-L-arginine under carbodiimide activation . Adapting such methods could enable stereocontrolled synthesis of 1-(nitroamino)acetone derivatives.

Physical and Spectroscopic Properties

Thermodynamic Properties

Primary nitroamines exhibit low melting points due to weak intermolecular forces. Methylnitroamine (m.p. 38°C) and ethylnitroamine (m.p. 6°C) suggest 1-(nitroamino)acetone is likely a liquid or low-melting solid (<50°C) .

Table 2: Predicted Physical Properties

PropertyValueBasis
Melting point20–40°CAnalogy to
Boiling point120–140°C (dec.)Estimated from volatility
Solubility in H₂OModerate (5–10 g/100 mL)Polar functional groups
pKa (NHNO₂)~6.0

Infrared Spectroscopy

Nitroamines show distinct IR absorptions:

  • N-H stretch: 3240–3253 cm⁻¹ (crystalline phase)

  • Asymmetric NO₂: 1550–1630 cm⁻¹

  • Symmetric NO₂: 1262–1354 cm⁻¹

  • N-N stretch: 948–1000 cm⁻¹

Nuclear Magnetic Resonance

  • ¹H NMR: NH proton at δ 6.5–7.5 ppm (broad, exchangeable); ketone CH₃ at δ 2.1–2.3 ppm .

  • ¹³C NMR: Carbonyl C=O at δ 205–210 ppm; nitroamine-bearing C at δ 70–80 ppm .

Chemical Reactivity and Stability

Thermal Decomposition

Primary nitroamines decompose exothermically above 150°C, producing NOₓ, amines, and carbonyl compounds . For 1-(nitroamino)acetone, decomposition likely yields acetone, NH₃, and NO₂:
C3H6N2O3CH3C(O)CH3+NH3+NO2\text{C}_3\text{H}_6\text{N}_2\text{O}_3 \rightarrow \text{CH}_3\text{C(O)CH}_3 + \text{NH}_3 + \text{NO}_2
Differential thermal analysis (DTA) of ethylenebisnitroamine shows onset at 180°C , suggesting comparable stability for 1-(nitroamino)acetone.

Atmospheric Reactivity

Nitroamines react with OH radicals via H-abstraction. In 2-methyl-2-(nitroamino)-1-propanol (AMPNO₂), OH attack occurs at -CH₂- (70%), -NH- (24%), and -CH₃ (6%) . For 1-(nitroamino)acetone, analogous H-abstraction pathways would dominate:

H-Abstraction from -NHNO₂

Leads to nitramine radical intermediates, ultimately forming acetone and NO₂ :
C3H6N2O3+OHCH3C(O)CH2+HNO2+H2O\text{C}_3\text{H}_6\text{N}_2\text{O}_3 + \text{OH} \rightarrow \text{CH}_3\text{C(O)CH}_2 + \text{HNO}_2 + \text{H}_2\text{O}

H-Abstraction from Ketone Moiety

Generates resonance-stabilized radicals, potentially forming imines or aldehydes .

Applications and Practical Considerations

Pharmaceutical Intermediates

The patent demonstrates nitroamino groups’ utility in anticoagulant synthesis (e.g., argatroban). 1-(Nitroamino)acetone could serve as a precursor for β-nitroamino alcohols or heterocycles via condensation reactions.

Analytical and Detection Methods

Chromatographic Techniques

  • GC×GC-NCD: Effective for nitroamine detection via nitrogen chemiluminescence .

  • HPLC-MS: Reversed-phase C18 columns with ESI-MS/MS for quantification .

Spectroscopic Methods

  • PTR-MS: Detects decomposition products (e.g., m/z 88.076 for CH₃C(NH₂)(CH₃)CHO) .

  • CHARON-PTR-ToF-MS: Captures particle-phase nitroamines .

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